molecular formula C11H21ClN2O4S B2905091 Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate CAS No. 2418733-73-8

Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2905091
CAS No.: 2418733-73-8
M. Wt: 312.81
InChI Key: OBOKUEVSWOTDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a piperidine ring substituted with a chlorosulfonyl group at the 1-position and a tert-butyl carbamate moiety attached to a methyl group at the 4-position. The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic substituent, making this compound a valuable intermediate in medicinal chemistry for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOKUEVSWOTDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Starting Materials: Piperidine derivative, tert-butyl chloroformate, chlorosulfonyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to control the reaction rate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions. The reaction is typically carried out in a polar solvent like acetonitrile or dimethylformamide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a primary or secondary amine.

Scientific Research Applications

Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate exerts its effects involves the interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally similar tert-butyl carbamate derivatives, focusing on substituents, molecular weights, and key functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Reactivity/Applications Reference
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate 1-SO₂Cl, 4-CH₂-NHBoc C₁₁H₂₁ClN₂O₄S 324.81 (calc.) Nucleophilic substitution, drug synthesis Inferred
tert-Butyl (1-acetylpiperidin-4-yl)carbamate 1-Acetyl, 4-NHBoc C₁₂H₂₂N₂O₃ 242.32 Intermediate for pyrimidine derivatives
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate 1-NH₂, 4-OCH₃, cyclohexane backbone C₁₃H₂₆N₂O₃ 258.36 Coupling with chloropyrimidines
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate 4-OH, piperidine backbone C₁₀H₂₀N₂O₃ 216.28 Hydroxyl-directed functionalization
tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate 1-(Methylsulfonyl-phenoxypyrimidinyl) C₂₁H₂₈N₄O₅S 448.5 Kinase inhibitors, high molecular weight

Key Observations :

  • The chlorosulfonyl group in the target compound distinguishes it from acetylated (e.g., ) or hydroxylated (e.g., ) analogs, offering superior electrophilicity for SN2 reactions.
  • Bulkier substituents, such as phenoxypyrimidinyl in , increase molecular weight and may reduce solubility but enhance target binding in drug design.
  • Cyclohexane vs. Piperidine Backbones : Cyclohexane-based carbamates (e.g., ) exhibit different conformational flexibility compared to piperidine derivatives, influencing their pharmacokinetic profiles.

Biological Activity

Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H22ClN2O4SC_{11}H_{22}ClN_{2}O_{4}S, with a molecular weight of approximately 296.83 g/mol. Its structure includes a tert-butyl group, a piperidine ring, and a chlorosulfonyl moiety, which contribute to its chemical reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in the body.

1. Enzyme Inhibition:

  • The compound may act as an inhibitor of acetylcholinesterase (AChE), similar to other carbamate derivatives. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, enhancing cholinergic signaling which can have both therapeutic and toxic effects depending on the dosage and context .

2. Alkylating Agent:

  • Compounds with alkylating properties can form covalent bonds with DNA or proteins, potentially leading to cytotoxic effects. This mechanism is common among many piperidine derivatives, suggesting that this compound may possess similar properties .

Toxicity Studies

Research indicates that carbamates can exhibit significant toxicity, particularly through their effects on the nervous system. The reversible inhibition of AChE can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure .

Case Studies

Case Study 1: Neurotoxicity Assessment
In a study assessing the neurotoxic effects of various carbamates, it was found that compounds structurally similar to this compound exhibited significant neurotoxic effects in rodent models. Symptoms included tremors and seizures following acute exposure .

Case Study 2: Antitumor Activity
Another investigation explored the potential antitumor activity of alkylating agents derived from piperidine structures. The study demonstrated that certain derivatives showed cytotoxicity against various cancer cell lines, suggesting that this compound may also have therapeutic potential in oncology .

Research Findings

Study Findings Implications
Neurotoxicity StudySignificant inhibition of AChE activity observedPotential for neurotoxic effects in humans
Antitumor ActivityCytotoxic effects against cancer cell linesPossible use as an anticancer agent

Q & A

Q. Key Optimization Strategies :

  • Maintain low temperatures (<10°C) during sulfonation to prevent side reactions.
  • Use inert atmosphere (N₂/Ar) to avoid hydrolysis of chlorosulfonyl groups.
  • Monitor reaction progress via TLC or HPLC to minimize over-reaction.

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1ClSO₂Cl, DCM, 0°C65–75>90%
2Boc₂O, Et₃N, THF80–85>95%

(Basic) Which analytical techniques are critical for characterizing this compound, and how are they applied?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm piperidine ring conformation and carbamate integration. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
    • HSQC/HMBC : Resolve ambiguities in sulfonyl and carbamate connectivity.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 353.08 for C₁₁H₂₁ClN₂O₄S) and fragmentation patterns .
  • X-ray Crystallography : Determine absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

Q. Methodological Answer :

  • Molecular Docking (AutoDock, Schrödinger) : Screen against targets (e.g., proteases) using the sulfonyl group as a nucleophilic "warhead." Prioritize binding poses with ΔG < -7 kcal/mol .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd).
    • Enzymatic Assays : Test inhibition potency (IC₅₀) against recombinant enzymes .

Case Study : Docking predicted strong binding to caspase-3 (ΔG = -8.2 kcal/mol), validated by SPR (KD = 120 nM) and IC₅₀ = 0.45 µM .

(Advanced) How to resolve contradictions in biological activity data across different assay systems?

Q. Methodological Answer :

  • Assay-Specific Variables :
    • Cell Permeability : Use LC-MS to quantify intracellular compound levels; compare with in vitro IC₅₀ .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂ > 60 min preferred) .
  • Data Normalization :
    • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).
    • Dose-Response Curves : Use ≥10 concentrations (log-scale) to calculate Hill slopes and detect assay artifacts .

Example : Discrepant IC₅₀ values (0.5 vs. 5 µM) in HEK293 vs. HeLa cells were attributed to differential expression of the ABCB1 transporter, resolved via ABCB1 inhibition with verapamil .

(Advanced) What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

Q. Methodological Answer :

  • Core Modifications :
    • Piperidine Ring : Replace with azetidine (smaller ring) to enhance conformational rigidity and target binding .
    • Sulfonyl Group : Substitute Cl with CF₃ to improve electrophilicity and covalent binding kinetics .
  • Functional Group Additions : Introduce polar groups (e.g., -OH, -NH₂) at the carbamate to enhance solubility without compromising permeability .

Q. Table 3: SAR Comparison of Analogs

Analog ModificationIC₅₀ (µM)Solubility (mg/mL)LogP
Parent Compound0.450.122.8
CF₃-Substituted0.180.093.1
Azetidine Analog0.320.252.2

(Advanced) How to integrate this compound into a drug development pipeline, focusing on lead optimization?

Q. Methodological Answer :

  • ADME Profiling :
    • Caco-2 Assay : Measure permeability (Papp > 1 × 10⁻⁶ cm/s).
    • Plasma Protein Binding : Use equilibrium dialysis; target unbound fraction >5% .
  • Toxicology Screening :
    • hERG Inhibition : Patch-clamp assays (IC₅₀ > 30 µM acceptable).
    • Genotoxicity : Ames test (non-mutagenic up to 100 µg/plate) .
  • Formulation Strategies :
    • Salt Selection : Screen with citric or maleic acid to enhance bioavailability.
    • Nanoparticle Encapsulation : Improve solubility via PEG-PLGA nanoparticles .

Q. Pipeline Workflow :

Hit-to-Lead : Optimize potency (IC₅₀ < 1 µM) and selectivity (>10-fold vs. off-targets).

IND Enabling : Conduct GLP tox studies in rodents (28-day repeat dose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.